molecular formula C13H16F3N3O B6243177 N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide CAS No. 2411251-90-4

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide

Cat. No.: B6243177
CAS No.: 2411251-90-4
M. Wt: 287.3
InChI Key:
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Description

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide is a synthetic compound characterized by a complex chemical structure that consists of a cyclopropyl group, a trifluoromethyl group, a pyrazole ring, and an enamide moiety. This compound has garnered significant attention due to its diverse applications in various scientific fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide typically involves a multi-step process:

  • Formation of the pyrazole ring: : This is usually achieved through the condensation of hydrazine with a β-keto ester, followed by cyclization.

  • Introduction of the trifluoromethyl group: : This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic or catalytic conditions.

  • Cyclopropyl group attachment: : Typically, cyclopropyl halides are used in a substitution reaction with the existing functional groups on the pyrazole ring.

  • Formation of the enamide moiety: : This can be achieved through the reaction of the intermediate compound with acrylonitrile, followed by hydrolysis and subsequent amide bond formation under dehydrating conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing these synthetic routes to ensure high yield, purity, and cost-efficiency. Catalysts, solvent choices, and temperature control play critical roles in achieving this goal.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide can undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohol or amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or pyrazole moieties using reagents like halogens, alkyl halides, or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogens, alkyl halides, organometallic reagents

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

Biologically, this compound is of interest due to its potential as a pharmacological agent. Studies have explored its activity as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Medicine

In medicine, this compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrial applications include its use in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for creating products with enhanced stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The cyclopropyl and trifluoromethyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways and processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}acetamide

  • N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide

  • N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide

Uniqueness

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. For example, the presence of both cyclopropyl and trifluoromethyl groups can enhance its metabolic stability and biological activity compared to other compounds in the same class.

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Properties

CAS No.

2411251-90-4

Molecular Formula

C13H16F3N3O

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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